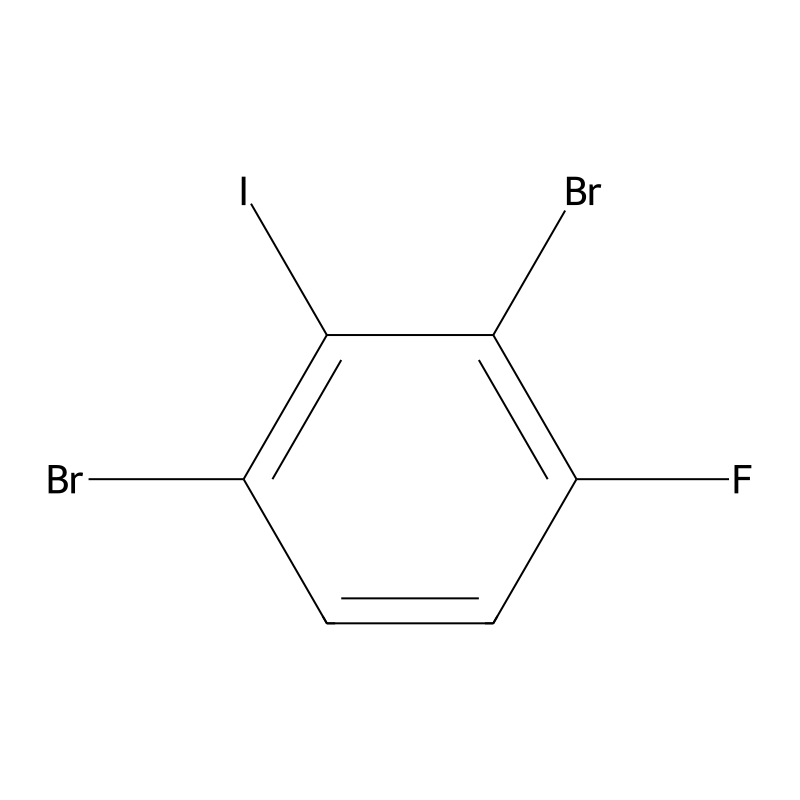

1,3-Dibromo-4-fluoro-2-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dibromo-4-fluoro-2-iodobenzene is an organic compound classified as a halogenated benzene derivative, with the molecular formula CHBrFI. This compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and one iodine atom. Its unique structure imparts distinctive chemical properties, making it a valuable intermediate in organic synthesis and various

- Electrophilic Aromatic Substitution: The presence of halogens allows for substitution reactions where electrophiles can replace hydrogen atoms on the benzene ring.

- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles such as hydroxide or amine groups.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield various derivatives.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds .

Halogenated benzene compounds like 1,3-dibromo-4-fluoro-2-iodobenzene exhibit significant biological activity due to their reactivity. These compounds can interact with various biological macromolecules, influencing enzyme activity and potentially leading to cellular damage. Their mode of action typically involves forming covalent bonds with proteins or nucleic acids, which may disrupt normal biochemical pathways. The pharmacokinetics of this compound would depend on its chemical properties and the body's mechanisms for detoxification .

The synthesis of 1,3-dibromo-4-fluoro-2-iodobenzene generally involves multi-step processes:

- Halogenation of Benzene Derivatives: A common method includes the bromination of 4-fluoro-2-iodobenzene using bromine in the presence of catalysts such as iron or aluminum bromide.

- Controlled Reaction Conditions: These reactions are typically performed under controlled temperature and pressure to ensure selective substitution of hydrogen atoms with bromine.

- Purification Techniques: After synthesis, the compound is often purified through recrystallization or chromatography .

1,3-Dibromo-4-fluoro-2-iodobenzene finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Material Science: The compound is used in developing new materials with specific properties due to its unique halogen substitutions.

- Pharmaceuticals: Its biological activity makes it a candidate for research in drug development, particularly in designing new therapeutics targeting specific biological pathways .

Research into the interactions of 1,3-dibromo-4-fluoro-2-iodobenzene with biological systems reveals its potential effects on enzyme function and cellular processes. Studies indicate that halogenated compounds can modulate enzyme activity by altering binding affinities or inhibiting enzymatic reactions. Understanding these interactions is crucial for evaluating the compound's safety and efficacy in pharmaceutical applications .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1,3-dibromo-4-fluoro-2-iodobenzene. Here are some notable examples:

| Compound Name | Structure Characteristics |

|---|---|

| 1,3-Dibromo-5-fluoro-2-iodobenzene | Similar halogenation pattern; different position of fluorine |

| 2,6-Dibromo-4-fluorobenzaldehyde | Contains an aldehyde group; different reactivity |

| 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene | Includes chlorine; alters reactivity profile |

| 2-Bromo-1,3-difluoro-5-iodobenzene | Contains two fluorine atoms; enhances reactivity |

| 1,3-Dibromo-5-fluorobenzene | Lacks iodine; simpler reactivity compared to the target compound |

Uniqueness

The uniqueness of 1,3-dibromo-4-fluoro-2-iodobenzene lies in its combination of three different halogens (bromine, fluorine, and iodine) on the benzene ring. This configuration provides distinct reactivity patterns that are advantageous for synthesizing complex organic molecules and materials not achievable with simpler halogenated compounds .

Emergence of Halogenated Benzene Chemistry

The study of halogenated benzenes began in the mid-19th century with August Kekulé’s seminal proposal of benzene’s hexagonal structure. Early work focused on monohalogenated derivatives, but by the late 20th century, advances in electrophilic aromatic substitution and transition-metal catalysis enabled the synthesis of polyhalogenated variants. The development of 1,3-Dibromo-4-fluoro-2-iodobenzene is rooted in the growing demand for structurally diverse aromatic intermediates in pharmaceutical and materials science.

Synthesis and Structural Characterization

The compound’s synthesis typically involves sequential halogenation steps. For example, iodination of 1,3-dibromo-4-fluorobenzene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst like FeCl₃ introduces the iodine substituent. Modern characterization techniques, including X-ray crystallography and NMR spectroscopy, confirm its substitution pattern and bond lengths (C–I: ~2.09 Å, C–Br: ~1.89 Å), which are consistent with related polyhalogenated benzenes.

Table 1: Physical Properties of 1,3-Dibromo-4-fluoro-2-iodobenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂Br₂FI | |

| Molecular Weight | 379.79 g/mol | |

| Melting Point | 134–137°C | |

| Boiling Point | 292.8±35.0°C (predicted) | |

| Density | 2.5671 (estimated) |

Molecular Structure and Formula

IUPAC Nomenclature and Alternative Designations

1,3-Dibromo-4-fluoro-2-iodobenzene represents a tetrahalogenated aromatic compound with the molecular formula C₆H₂Br₂FI [1]. The International Union of Pure and Applied Chemistry nomenclature systematically describes this compound based on the substitution pattern of halogens on the benzene ring, where bromine atoms occupy positions 1 and 3, fluorine is located at position 4, and iodine is positioned at carbon 2 [1]. This compound is assigned the Chemical Abstracts Service registry number 1806355-01-0, which serves as its unique chemical identifier [1].

Alternative designations for this compound include various systematic naming conventions that reflect different numbering schemes or structural perspectives [1]. The compound belongs to the broader class of polyhalogenated benzenes, which are characterized by multiple halogen substituents on the aromatic ring system [2]. These designations are essential for chemical databases, regulatory documentation, and scientific literature to ensure unambiguous identification of the compound [3].

Structural Representation and Bond Parameters

The molecular structure of 1,3-Dibromo-4-fluoro-2-iodobenzene consists of a benzene ring with four halogen substituents arranged in a specific pattern that significantly influences the electronic and geometric properties of the molecule [1]. The benzene ring maintains its characteristic hexagonal structure with alternating carbon-carbon single and double bonds, though the presence of multiple electronegative halogens creates localized electronic perturbations [4].

The carbon-halogen bond lengths in this compound vary according to the size and electronegativity of each halogen substituent [5]. Fluorine, being the smallest and most electronegative halogen, forms the shortest carbon-fluorine bonds, typically ranging from 1.35 to 1.40 Ångströms [5]. The carbon-bromine bonds are longer, generally measuring between 1.85 to 1.95 Ångströms, while the carbon-iodine bond represents the longest halogen-carbon interaction at approximately 2.05 to 2.15 Ångströms [5].

The substitution pattern creates a molecule with reduced symmetry compared to benzene, resulting in a permanent dipole moment due to the uneven distribution of electronegative substituents [6]. The molecular geometry exhibits slight deviations from perfect planarity due to steric interactions between the larger halogen atoms, particularly bromine and iodine [6].

Crystallographic Data

Limited crystallographic data are available for 1,3-Dibromo-4-fluoro-2-iodobenzene due to the specific nature of this tetrahalogenated compound [7]. The crystallographic analysis of related polyhalogenated benzenes indicates that these compounds typically crystallize in monoclinic or orthorhombic crystal systems, with intermolecular halogen-halogen interactions playing a significant role in crystal packing .

The crystal structure of similar compounds demonstrates that halogen atoms, particularly iodine and bromine, can participate in halogen bonding interactions that influence the solid-state arrangement [6]. These intermolecular interactions contribute to the overall stability of the crystal lattice and affect physical properties such as melting point and sublimation behavior [6]. The presence of multiple halogens creates opportunities for various types of intermolecular contacts, including halogen-π interactions with neighboring aromatic rings [5].

Physical Characteristics

Melting Point and Phase Behavior

The melting point and phase behavior of 1,3-Dibromo-4-fluoro-2-iodobenzene are influenced by the presence of multiple halogen substituents and their effect on intermolecular interactions [9]. Based on data from structurally related compounds, particularly 1,3-Dibromo-5-fluoro-2-iodobenzene, which exhibits a melting point range of 132-138°C, similar thermal properties can be anticipated for the 4-fluoro isomer [10] [11] [12].

The phase behavior of polyhalogenated benzenes is characterized by relatively high melting points compared to monohalogenated derivatives due to increased intermolecular forces [13]. The presence of iodine, bromine, and fluorine creates a complex network of dipole-dipole interactions and potential halogen bonding that stabilizes the solid phase [6]. The transition from solid to liquid phase occurs over a narrow temperature range, indicating a relatively pure crystalline structure with well-defined intermolecular interactions [9].

Thermal analysis of related compounds suggests that these materials may exhibit polymorphism, where different crystal forms can exist with slightly different melting points [14]. The sublimation behavior is expected to be minimal at room temperature due to the substantial molecular weight and strong intermolecular forces [15].

Solubility Profile in Organic Solvents

The solubility characteristics of 1,3-Dibromo-4-fluoro-2-iodobenzene in organic solvents are governed by the compound's polarity and ability to form intermolecular interactions with solvent molecules . The molecule exhibits limited solubility in water due to its hydrophobic aromatic core and the absence of hydrogen bonding donors or acceptors .

In nonpolar organic solvents such as hexane and cyclohexane, the compound demonstrates moderate solubility due to van der Waals interactions between the halogenated aromatic system and solvent molecules . Polar aprotic solvents including dichloromethane, chloroform, and diethyl ether provide enhanced solubility through dipole-dipole interactions with the polarized halogen substituents .

The solubility profile indicates that moderately polar solvents such as ethyl acetate and tetrahydrofuran offer optimal dissolution characteristics for this compound [13]. The presence of multiple halogens creates a molecular dipole that facilitates interaction with polar solvent systems while maintaining sufficient hydrophobic character for dissolution in less polar media [17]. These solubility characteristics are important for purification processes, analytical procedures, and potential synthetic applications .

Molecular Weight and Elemental Composition

1,3-Dibromo-4-fluoro-2-iodobenzene has a molecular weight of 379.79 grams per mole, calculated from its molecular formula C₆H₂Br₂FI [18] [10]. The elemental composition reflects the predominance of heavy halogen atoms, which contribute significantly to the overall molecular mass [10].

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 6 | 12.01 | 72.06 | 18.97 |

| Hydrogen | 2 | 1.008 | 2.016 | 0.53 |

| Bromine | 2 | 79.904 | 159.808 | 42.08 |

| Fluorine | 1 | 18.998 | 18.998 | 5.00 |

| Iodine | 1 | 126.904 | 126.904 | 33.41 |

| Total | 12 | - | 379.792 | 100.00 |

The elemental analysis reveals that halogens constitute approximately 80.5% of the total molecular weight, with bromine representing the largest single contribution at 42.08% [18] [10]. This high halogen content significantly influences the compound's physical and chemical properties, including density, refractive index, and electronic characteristics [15]. The substantial molecular weight compared to benzene (78.11 g/mol) reflects the extensive halogenation and contributes to the compound's reduced volatility and increased density [9].

Electronic Properties

Electronic Distribution and Polarization Effects

The electronic distribution in 1,3-Dibromo-4-fluoro-2-iodobenzene is significantly altered by the presence of four halogen substituents, each contributing distinct electronic effects to the aromatic system [4] [19]. The electron distribution is governed by the interplay between inductive and resonance effects from the different halogens, creating a complex electronic environment [20].

Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect that depletes electron density from the aromatic ring [4] [21]. This effect is transmitted through the sigma-bond framework and affects the entire molecular system [19]. Conversely, the larger halogens (bromine and iodine) possess lone pairs that can participate in resonance interactions with the aromatic π-system, creating a partial electron-donating effect that competes with their inductive withdrawal [20] [21].

The polarization effects in this molecule are substantial due to the asymmetric distribution of electronegative substituents [22]. The molecular dipole moment is determined by the vector sum of individual bond dipoles, with the fluorine substituent contributing significantly to the overall molecular polarity [6]. The presence of iodine, with its high polarizability, creates regions of enhanced electronic polarization that can interact with external electric fields or neighboring molecules [23].

Influence of Multiple Halogens on Electronic Structure

The electronic structure of 1,3-Dibromo-4-fluoro-2-iodobenzene is profoundly influenced by the cumulative effects of multiple halogen substituents, which create a unique electronic environment distinct from monohalogenated benzenes [4] [19]. The combined influence of bromine, fluorine, and iodine results in a complex pattern of electron density redistribution that affects the aromatic π-system [20].

Each halogen contributes differently to the overall electronic structure based on its electronegativity and ability to participate in resonance [21]. Fluorine's high electronegativity creates a strong localized positive charge on adjacent carbon atoms, while the larger halogens can delocalize their lone pair electrons into the aromatic system through π-d orbital interactions [20] [21]. This creates a gradient of electron density across the aromatic ring that influences chemical reactivity and intermolecular interactions [19].

Halogenation of Precursor Compounds

The synthesis of 1,3-dibromo-4-fluoro-2-iodobenzene relies on systematic halogenation of appropriately substituted benzene derivatives through electrophilic aromatic substitution mechanisms. The fundamental approach involves sequential introduction of halogen atoms through controlled electrophilic substitution reactions [1] [2].

Classical halogenation methodology employs molecular halogens in the presence of Lewis acid catalysts to facilitate aromatic substitution. For benzene halogenation, the mechanism proceeds through three distinct stages: electrophile generation, sigma complex formation, and aromaticity restoration [3] [4]. The initial step involves activation of the halogen species through complexation with Lewis acids such as aluminum chloride or iron tribromide, generating highly electrophilic halogen cations [5] [6].

The halogenation sequence for multi-halogenated benzenes typically begins with the most challenging halogenation step, often fluorination, due to its strong electron-withdrawing effect that deactivates the aromatic ring toward further substitution [8]. Fluorine incorporation is frequently achieved through nucleophilic substitution of appropriate precursors or through specialized fluorinating agents such as fluoroborate salts under thermal conditions [8].

Sequential bromination can be accomplished using bromine in the presence of aluminum bromide or iron tribromide catalysts [3] [9]. The reaction proceeds via formation of a polarized bromine-Lewis acid complex that serves as the electrophilic species. Temperature control is critical, typically maintained between 0-80°C to prevent over-bromination and ensure regioselectivity [10] [5].

Iodination represents the most challenging aspect of the synthesis sequence, requiring specialized conditions due to the reduced electrophilicity of iodine compared to other halogens [11] [8]. Common approaches include the use of iodine with oxidizing agents such as nitric acid and sulfuric acid, or through iodine monochloride systems. Alternative methods employ copper-catalyzed iodination using sodium iodide and appropriate oxidants [12].

Reagent Systems and Catalysts

Modern synthetic approaches to multi-halogenated aromatic compounds have evolved to incorporate N-halosuccinimide reagents as preferred halogenating agents due to their enhanced safety profile and operational simplicity [13] [14]. N-bromosuccinimide, N-chlorosuccinimide, and N-iodosuccinimide offer controlled halogenation with minimal side reactions when employed with appropriate catalytic systems [15] [16].

Lewis acid catalysis remains the cornerstone of aromatic halogenation, with aluminum halides and iron halides serving as the primary catalysts [17] [18]. Aluminum chloride and aluminum bromide exhibit exceptional activity for chlorination and bromination reactions, respectively, while iron-based catalysts offer cost advantages and comparable reactivity profiles [19] [20].

Advanced catalytic systems have emerged incorporating Lewis base activation of N-halosuccinimides. Triethylenediamine (DABCO) has demonstrated remarkable efficacy as a catalyst for aromatic halogenation, achieving yields exceeding 90% under mild conditions [15]. The mechanism involves nucleophilic activation of the N-halosuccinimide, generating a more reactive halogenating species that can efficiently attack aromatic substrates.

Thianthrene-based catalytic systems represent a significant advancement in halogenation methodology, particularly when combined with trifluoromethanesulfonic acid [21] [16]. This system enables broad substrate scope and high selectivity through formation of electrophilic halogen-thianthrenium intermediates that demonstrate enhanced reactivity compared to conventional halogenating agents.

Metal-catalyzed halogenation has gained prominence through copper-mediated transformations [12] [22]. Copper catalysts facilitate halogenation through multiple mechanistic pathways, including single-electron transfer processes and coordination-mediated activation. These systems offer excellent functional group tolerance and can operate under relatively mild conditions.

Reaction Parameters and Optimization

Temperature control represents a critical parameter in aromatic halogenation, with optimal conditions varying significantly based on the specific halogen and substrate combination [17] [10]. Chlorination reactions typically proceed efficiently at temperatures between 0-50°C, while bromination requires slightly elevated temperatures in the 0-80°C range. Iodination often necessitates temperatures up to 100°C to achieve acceptable reaction rates [18] [8].

Solvent selection profoundly influences halogenation outcomes, with polar aprotic solvents generally favoring electrophilic substitution reactions [15] [16]. Dichloromethane and dichloroethane have demonstrated optimal performance for most halogenation reactions, providing appropriate polarity without interfering with the reaction mechanism. For specialized applications, mixed solvent systems incorporating acetonitrile and water have shown promise [23].

Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations. Typical catalyst loadings range from 5-20 mol% for Lewis acid catalysts, with higher loadings sometimes necessary for challenging substrates or sterically hindered systems [15] [24]. N-halosuccinimide-based systems often require lower catalyst loadings, typically 1-10 mol%, due to their enhanced reactivity.

Reaction time optimization depends on substrate reactivity and desired selectivity. Electron-rich aromatic compounds typically require shorter reaction times (1-6 hours), while electron-deficient substrates may necessitate extended reaction periods (12-24 hours) [15] [16]. Temperature and catalyst loading adjustments can help optimize reaction times while maintaining product quality.

Industrial Production Methods

Scale-Up Considerations

Industrial-scale production of multi-halogenated aromatics requires comprehensive evaluation of process safety, environmental impact, and economic viability [25] [26]. The scale-up process must address challenges related to heat management, catalyst recovery, and waste minimization while maintaining product quality and yield [27] [28].

Heat management becomes increasingly critical at industrial scale due to the exothermic nature of halogenation reactions [17] [5]. Continuous stirred-tank reactors with efficient heat exchange systems are typically employed to maintain optimal temperature control. The design must accommodate rapid heat removal during the highly exothermic electrophilic substitution steps while preventing hot spot formation that could lead to over-halogenation or decomposition.

Catalyst recovery and recycling represent significant economic considerations in industrial halogenation processes [28] [29]. Solid acid catalysts, particularly zeolite-based systems, offer advantages in terms of catalyst separation and regeneration. Alkali-treated zeolites have demonstrated particular promise for para-selective halogenation of benzene derivatives, achieving high selectivity while enabling catalyst recovery through simple filtration [29].

Process intensification through microreactor technology has emerged as a viable approach for industrial halogenation [30]. Microreactors offer enhanced heat and mass transfer characteristics, enabling precise control of reaction conditions and improved selectivity. The technology is particularly advantageous for fluorination reactions, which require careful temperature control to prevent runaway reactions.

Environmental considerations necessitate implementation of closed-loop systems to minimize halogen emissions and waste generation [26] [28]. Modern industrial processes incorporate scrubbing systems to capture and recycle unreacted halogens, while hydrogen halide byproducts are typically neutralized or converted to useful products. The development of atom-economical processes that minimize waste generation remains a priority in industrial halogenation.

Purification Techniques

Industrial purification of halogenated aromatics requires sophisticated separation techniques to achieve the purity levels demanded by downstream applications [31] [32]. Distillation remains the primary purification method, though the close boiling points of halogenated isomers often necessitate high-efficiency separation systems [31] [33].

Fractional distillation using packed columns with high theoretical plate counts is typically employed for initial purification [31] [34]. The distillation process must carefully control temperature and pressure to prevent thermal decomposition of halogenated products while achieving acceptable separation efficiency. Multiple distillation stages may be required to achieve desired purity levels.

Crystallization represents an effective purification technique for solid halogenated aromatics, particularly for removing trace impurities and achieving high purity levels [35] [36]. The process involves careful selection of solvent systems and controlled cooling to promote selective crystallization of the desired product while leaving impurities in solution.

Adsorptive separation using molecular sieves and activated carbon has proven effective for removing specific impurities from halogenated aromatics [32] [34]. These techniques are particularly valuable for removing trace amounts of water, which can adversely affect product stability and performance in downstream applications.

Hydrogen halide removal requires specialized treatment to prevent catalyst deactivation and product degradation [32]. Distillation and stripping treatments using inert gases represent preferred methods for hydrogen halide removal, avoiding contact with water that could compromise product quality or catalyst performance.

Alternative Synthetic Routes

Selective Halogenation Pathways

Alternative synthetic strategies for multi-halogenated aromatics have emerged through development of selective halogenation methodologies that enable precise control over substitution patterns [37] [38]. These approaches often leverage directing groups or specialized reaction conditions to achieve regioselectivity that would be difficult to obtain through conventional electrophilic substitution.

Directed halogenation represents a significant advancement in synthetic methodology, utilizing coordinating groups to direct halogen substitution to specific positions on the aromatic ring [39] [40]. This approach typically employs transition metal catalysts in conjunction with directing groups such as amides, carbonyls, or nitrogen heterocycles to achieve site-selective halogenation.

Photocatalyzed halogenation has emerged as a mild and selective alternative to thermal halogenation processes [41] [42]. Visible light-induced reactions using ruthenium or organic photocatalysts enable selective halogenation under ambient conditions, often with improved functional group tolerance compared to traditional methods.

Enzymatic halogenation represents the most selective approach, utilizing halogenase enzymes to achieve site-specific halogenation with exceptional selectivity [43]. While primarily applicable to specific substrate classes, enzymatic methods offer unmatched selectivity and operate under mild aqueous conditions.

Sequential halogenation strategies involve systematic installation of different halogens through carefully designed reaction sequences [38] [44]. These approaches often begin with installation of directing groups followed by sequential halogenation steps, with each step designed to complement the electronic and steric effects of previously installed substituents.

Metal-Catalyzed Transformations

Metal-catalyzed halogenation has revolutionized aromatic functionalization through development of catalytic systems that enable selective halogenation under mild conditions [45] [46]. These transformations often proceed through distinct mechanistic pathways compared to traditional electrophilic substitution, offering complementary reactivity profiles and selectivity patterns.

Palladium-catalyzed halogenation represents one of the most versatile approaches, enabling selective halogenation through carbon-hydrogen bond activation [46] [39]. These systems typically employ palladium catalysts in conjunction with halogenating agents such as N-halosuccinimides or molecular halogens to achieve selective aromatic halogenation.

Copper-catalyzed transformations have gained prominence due to their cost-effectiveness and broad substrate scope [12] [22]. Copper systems can facilitate halogenation through multiple mechanistic pathways, including single-electron transfer processes and coordination-mediated activation, offering excellent functional group tolerance.

Gold-catalyzed halogenation has emerged as a powerful tool for selective aromatic functionalization [24]. Gold catalysts demonstrate unique reactivity patterns, often enabling halogenation of substrates that are unreactive under conventional conditions. The mild reaction conditions and high selectivity make gold catalysis particularly attractive for complex molecule synthesis.

Rhodium and ruthenium catalysts have shown promise for specialized halogenation reactions, particularly for challenging substrates or demanding selectivity requirements [45]. These systems often operate through carbon-hydrogen bond activation mechanisms, enabling selective halogenation without pre-functionalization of the aromatic substrate.

Iron-catalyzed halogenation represents an environmentally benign alternative that combines high activity with low cost [40] [22]. Iron systems can operate under mild conditions and demonstrate excellent functional group tolerance, making them attractive for both laboratory and industrial applications.